molecular formula C10H12ClNO2 B8186561 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene

1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene

Cat. No.: B8186561
M. Wt: 213.66 g/mol
InChI Key: PBARXSKNSUBBTR-UHFFFAOYSA-N
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Description

1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is characterized by its unique structure, which includes a chloro group, an isopropyl group, a methyl group, and a nitro group attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its reactivity and functional properties.

Preparation Methods

The synthesis of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene typically involves nitration and chlorination reactions. One common synthetic route includes the nitration of 1-chloro-3-isopropyl-4-methyl-benzene using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is followed by purification steps to isolate the desired nitro compound . Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, sulfuric acid, and nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and isopropyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene can be compared with other nitroaromatic compounds such as:

Properties

IUPAC Name

1-chloro-4-methyl-2-nitro-3-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6(2)9-7(3)4-5-8(11)10(9)12(13)14/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBARXSKNSUBBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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